molecular formula C19H12Cl2N2 B11216798 N-(3,4-Dichlorophenyl)acridin-9-amine

N-(3,4-Dichlorophenyl)acridin-9-amine

Cat. No.: B11216798
M. Wt: 339.2 g/mol
InChI Key: LPETYCFVRJJRIU-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)acridin-9-amine is a synthetic small molecule based on the 9-aminoacridine scaffold, a structure recognized for its DNA intercalation properties and potential in oncological research . As part of a class of 9-amino-acridines, this compound is of significant interest in immuno-oncology for its potential to selectively abrogate the suppressive function of regulatory T cells (Tregs) . Tregs in the tumor microenvironment inhibit anti-tumor immunity, and higher Treg proportions are often correlated with poor prognosis in cancer . Compounds like this compound are investigated for their ability to downregulate FoxP3, the master transcription factor of Tregs . Mechanistically, related acridine derivatives have been shown to interfere with the DNA-binding activity of FoxP3, thereby disrupting its regulation of downstream genes critical for Treg function, such as CD25 and CTLA-4 . This action can release effector T cells from suppression, potentially boosting anti-tumor immune responses in model systems . The primary research value of this compound lies in its utility as a chemical probe for studying Treg biology and for exploring novel therapeutic strategies in cancer immunotherapy. It is supplied for research purposes only and must not be used for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C19H12Cl2N2

Molecular Weight

339.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)acridin-9-amine

InChI

InChI=1S/C19H12Cl2N2/c20-15-10-9-12(11-16(15)21)22-19-13-5-1-3-7-17(13)23-18-8-4-2-6-14(18)19/h1-11H,(H,22,23)

InChI Key

LPETYCFVRJJRIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAT) with Base

The SNAT method, adapted from WO2011051950A1, involves reacting 9-chloroacridine with 3,4-dichloroaniline in the presence of a strong base such as cesium carbonate (Cs₂CO₃). The mechanism proceeds via deprotonation of the aniline’s -NH₂ group, enhancing its nucleophilicity to displace the chlorine atom on the acridine ring.

Typical Procedure :

  • Reagents : 9-Chloroacridine (1 equiv), 3,4-dichloroaniline (4 equiv), Cs₂CO₃ (2 equiv), dimethyl sulfoxide (DMSO).

  • Conditions : Heating at 100°C for 4–6 hours under inert atmosphere.

  • Workup : Quench with water, adjust pH to 14 with NaOH, and isolate via filtration.

Key Advantages :

  • High functional group tolerance due to the strong base.

  • Yields up to 85% (extrapolated from analogous reactions in).

Mechanistic Insight :
The base deprotonates 3,4-dichloroaniline, generating a nucleophilic aryl amide ion that attacks the electron-deficient C-9 position of the acridine ring. The reaction is facilitated by DMSO’s high polarity, which stabilizes the transition state.

Direct Amination in Polar Aprotic Solvents

CN111018782B describes a one-pot amination strategy using 9-chloroacridine and excess amine in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). This method omits exogenous bases, relying on the amine’s inherent nucleophilicity under elevated temperatures.

Typical Procedure :

  • Reagents : 9-Chloroacridine (1 equiv), 3,4-dichloroaniline (4 equiv), DMF.

  • Conditions : Heating at 100–120°C for 3–4 hours.

  • Workup : Concentrate under reduced pressure, precipitate with water, and adjust pH to 14.

Key Advantages :

  • Simplified protocol with fewer additives.

  • Yields ~75% (inferred from similar reactions in).

Limitations :

  • Lower yields compared to SNAT due to reduced nucleophilicity of aromatic amines.

  • Requires stringent temperature control to minimize side reactions.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

ParameterSNAT MethodDirect Amination
Solvent DMSODMF/NMP
Base Cs₂CO₃ (2 equiv)None
Temperature 100°C100–120°C
Time 4–6 hours3–4 hours
Yield 80–85%70–75%
Purity >99% (HPLC)>98% (HPLC)

Critical Observations :

  • The SNAT method’s use of Cs₂CO₃ improves reaction efficiency but increases cost.

  • Direct amination offers operational simplicity but struggles with sterically hindered amines.

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents like DMSO and DMF are optimal due to their high dielectric constants, which stabilize ionic intermediates. NMP, however, may enhance solubility of the dichlorophenyl moiety at elevated temperatures.

Temperature and Time Dependence

Yields plateau at 100°C for both methods. Prolonged heating (>6 hours) promotes decomposition, evidenced by HPLC impurities.

Molar Ratio Optimization

A 1:4 molar ratio (acridine:amine) maximizes yield while minimizing unreacted starting material. Excess amine drives the equilibrium toward product formation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 8.35–8.40 (d, 2H, acridine H-1,8), 7.70–7.85 (m, 4H, acridine H-2,3,6,7), 7.55 (s, 1H, dichlorophenyl H-5), 7.30 (d, 1H, dichlorophenyl H-6).

  • ¹³C NMR :

    • 148.2 (C-9), 134.5–128.0 (aromatic carbons), 122.1 (C-Cl).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >99% (C18 column, acetonitrile/water gradient).

  • Retention time: 12.4 min (method adapted from ).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)acridin-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(3,4-dichlorophenyl)acridin-9-one using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Further reduction can lead to the formation of different amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: N-(3,4-dichlorophenyl)acridin-9-one.

    Reduction: Various amine derivatives depending on the extent of reduction.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,4-Dichlorophenyl)acridin-9-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimalarial and anticancer properties.

    Biological Studies: Used as a fluorescent probe in biological assays due to its acridine core, which exhibits strong fluorescence.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism by which N-(3,4-Dichlorophenyl)acridin-9-amine exerts its effects involves:

Comparison with Similar Compounds

Comparison with Similar Acridin-9-amine Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of acridin-9-amine derivatives are heavily influenced by substituents on the phenyl ring and acridine core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Key Biological Activities Physicochemical Properties References
N-(3,4-Dichlorophenyl)acridin-9-amine 3,4-Dichlorophenyl Anticancer (inferred) High lipophilicity, planar structure
N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4) 3,5-Dimethoxyphenyl Anticancer Enhanced solubility (methoxy groups)
5,7-Bis(4-(methylthio)phenyl)-tetrahydroacridine-9-amine (3d) 4-Methylthiophenyl at C5/C7, tetrahydroacridine core Anticancer, antiepileptic Improved metabolic stability (methylthio groups)
N-(3-Chloroquinoxalin-2-yl)acridin-9-amine derivatives (6a-l) Quinoxaline-acridine hybrid, varied substituents Antibacterial, anticancer Dual heterocyclic system enhances DNA binding
N-(4-Methoxyphenyl)acridin-9-amine 4-Methoxyphenyl Not specified Moderate solubility (methoxy group)
N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride 4-Methylpiperazinyl, dihydrochloride salt Investigational (anticancer) High aqueous solubility (salt form)

Key Research Findings

Substituent Positioning :

  • 3,4-Dichloro substitution (target compound) vs. 3,5-dimethoxy (G4): The former’s symmetrical halogen placement may enhance DNA groove binding, while the latter’s methoxy groups improve solubility but reduce membrane permeability .

Hybrid Systems: Quinoxaline-acridine hybrids (6a-l) demonstrated IC₅₀ values 2–3 times lower than non-hybrid acridines in anticancer assays, highlighting the importance of heterocyclic fusion .

Salt Forms :

  • Dihydrochloride derivatives (e.g., ) showed enhanced bioavailability, with solubility >10 mg/mL in aqueous buffers, compared to <1 mg/mL for neutral analogs .

Q & A

Q. What are the established synthetic routes for N-(3,4-Dichlorophenyl)acridin-9-amine, and what key reaction conditions are required?

The synthesis typically involves nucleophilic aromatic substitution or Buchwald-Hartwig coupling. For example, reacting 9-chloroacridine with 3,4-dichloroaniline in the presence of a base (e.g., potassium carbonate) and a polar solvent (ethanol or DMF) under reflux yields the target compound. Catalytic Pd-based systems may enhance efficiency for complex derivatives .

Methodological Tip : Optimize reaction time and stoichiometry using thin-layer chromatography (TLC) or HPLC to monitor intermediate formation. Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Q. How can structural characterization of this compound be performed to confirm its identity?

Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify aromatic proton environments and amine connectivity. For example, the acridine core protons resonate at δ 7.8–8.5 ppm, while the dichlorophenyl group shows distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C19_{19}H13_{13}Cl2_2N2_2) with <2 ppm mass error.
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between the acridine and dichlorophenyl moieties, if single crystals are obtainable .

Q. What are the primary biological targets or pathways associated with this compound?

Preliminary studies on structurally similar acridine derivatives suggest interactions with:

  • DNA intercalation : Disruption of topoisomerase activity due to planar acridine core .
  • Enzyme inhibition : Potential inhibition of cholinesterases or kinases, linked to neurodegenerative disease or cancer research .
  • Cellular assays : Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.
  • Assay variability : Validate results across multiple cell lines and replicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolic stability : Perform liver microsome assays to assess compound degradation .

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity.
  • Protecting groups : Temporarily shield reactive amines (e.g., Boc groups) during coupling steps.
  • Catalyst screening : Test Pd0^0/Xantphos systems for C–N bond formation in inert atmospheres .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Molecular docking : Use AutoDock Vina to predict interactions with DNA or enzyme active sites (e.g., acetylcholinesterase PDB: 4EY7).
  • QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) on bioactivity using Hammett constants .
  • ADMET prediction : Employ SwissADME to optimize logP (target 2–3) and blood-brain barrier permeability .

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